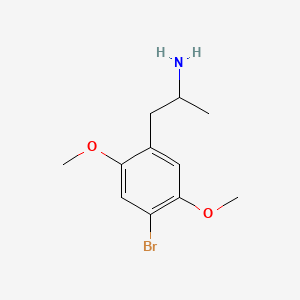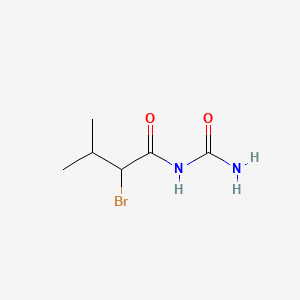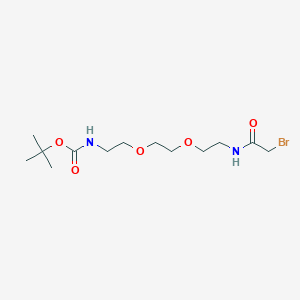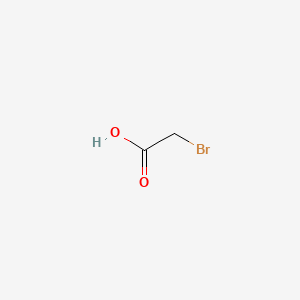
Broperamole
Overview
Description
Broperamole is a chemical compound known for its potent anti-inflammatory properties. It is chemically identified as N-3 [5’-(3"-Bromophenyl)-2’H-tetrazole]propionyl piperidine. This compound has been found to help with gastrointestinal microbleeding and exhibits systemic anti-inflammatory activity .
Preparation Methods
Broperamole can be synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 3-[5’-(3"-bromophenyl)-2’H-tetrazole] propionic acid with thionyl chloride in dry chloroform under reflux conditions for 16 hours . This reaction yields the desired product, which can then be purified and characterized.
Chemical Reactions Analysis
Broperamole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Broperamole has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: this compound is studied for its effects on biological systems, particularly its anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating inflammatory conditions and gastrointestinal microbleeding.
Industry: This compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism by which Broperamole exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain inflammatory mediators, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
Broperamole can be compared with other anti-inflammatory compounds such as phenylbutazone and hydrocortisone. While phenylbutazone is known for its potent anti-inflammatory activity, this compound has been found to be 5-6 times more effective in systemic anti-inflammatory activity . Unlike hydrocortisone, which is a steroid, this compound is a non-steroidal anti-inflammatory compound, making it a unique option for treating inflammation without the side effects associated with steroids.
Similar compounds include:
- Phenylbutazone
- Hydrocortisone
- Fenbufen
- 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043)
- 2-(2-isopropyl-5-indanyl)propionic acid (UP 517-03) .
This compound’s uniqueness lies in its potent anti-inflammatory activity and its non-steroidal nature, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
33144-79-5 |
|---|---|
Molecular Formula |
C15H18BrN5O |
Molecular Weight |
364.24 g/mol |
IUPAC Name |
3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H18BrN5O/c16-13-6-4-5-12(11-13)15-17-19-21(18-15)10-7-14(22)20-8-2-1-3-9-20/h4-6,11H,1-3,7-10H2 |
InChI Key |
PLZMRGRLCWCLFW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br |
Appearance |
Solid powder |
| 33144-79-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
operamole N-3-(5'-(3''-bromophenyl)-2'H-tetrazole)propionylpiperidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)





